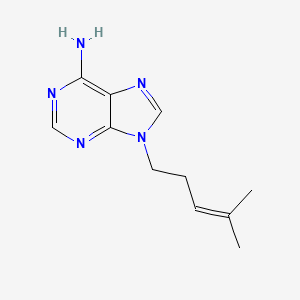![molecular formula C16H27N5 B11735131 bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735131.png)
bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine: is a compound belonging to the class of bis(pyrazolyl)methanes. Pyrazole derivatives are an important class of heterocyclic compounds, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions:
One-Pot Pseudo Three-Component Reactions: This method involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of aldehydes.
One-Pot Pseudo Five-Component Reactions: This approach uses two equivalents of β-keto esters, two equivalents of hydrazins, and one equivalent of aldehydes.
Industrial Production Methods: The industrial production of bis(pyrazolyl)methane derivatives typically involves the use of homogeneous and heterogeneous catalysts to optimize yield and purity. Common catalysts include piperidine, sodium dodecyl sulfate, and ammonium acetate .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, often using catalysts like piperidine or sodium dodecyl sulfate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
科学研究应用
Chemistry: Bis(pyrazolyl)methane derivatives are used as ligands in coordination chemistry, facilitating the formation of metal complexes .
Biology: These compounds exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties .
Medicine: In medicinal chemistry, bis(pyrazolyl)methane derivatives are explored for their potential as anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, these compounds are used as chelating agents and in the synthesis of advanced materials .
作用机制
The mechanism of action of bis(pyrazolyl)methane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
相似化合物的比较
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness: Bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to form stable metal complexes and its diverse reactivity profile make it a valuable compound in both research and industrial applications .
属性
分子式 |
C16H27N5 |
|---|---|
分子量 |
289.42 g/mol |
IUPAC 名称 |
1-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H27N5/c1-5-7-20-11-15(13(3)18-20)9-17-10-16-12-21(8-6-2)19-14(16)4/h11-12,17H,5-10H2,1-4H3 |
InChI 键 |
UKWSOZWIQGXBDN-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CN(N=C2C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11735049.png)
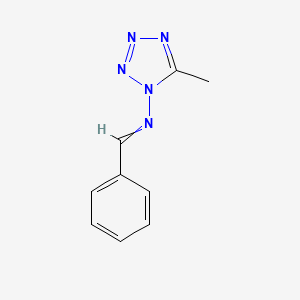

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11735064.png)
![N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11735069.png)
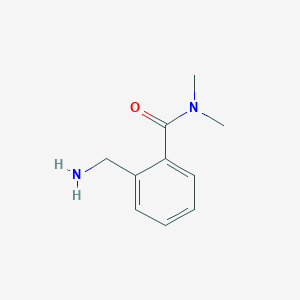
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735095.png)
![5-Iodothiazolo[5,4-b]pyridin-2-amine](/img/structure/B11735104.png)
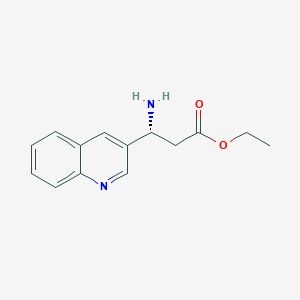
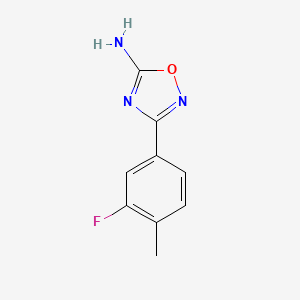
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735145.png)
amine](/img/structure/B11735147.png)
![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735154.png)
